delta(7)-Stigmastenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
delta(7)-Stigmastenol is a natural product found in Trigonella foenum-graecum and Medicago monspeliaca with data available.
Scientific Research Applications
1. Application in Olive Oil Quality and Refinement
A study by Drira et al. (2018) focused on the formation and quantification of Δ-7-stigmastenol during the chemical refining of pomace olive oil (POO). It was found that Δ-7-stigmastenol levels were significantly higher in refined olive oils, especially in neutralized olive oil (NOO) treated with soda (NaOH). This suggests a role for Δ-7-stigmastenol in assessing the quality and purity of olive oil during production.
2. Detection of Adulterated Olive Oils
Research by Biedermann et al. (1995) developed a method to analyze Δ-7-stigmastenol in edible oil, which can be used to detect adulterated olive oils. This method involves on-line LC-UV-GC-FID, showcasing the utility of Δ-7-stigmastenol in the food industry for ensuring product integrity.
3. Role in Sunflower Seed Oil
A study by Homberg and Schiller (1973) identified six Δ-7-sterols, including Δ-7-stigmastenol, from sunflower seed oil. This research contributes to the understanding of the sterol composition in sunflower seed oil, highlighting the diverse application of Δ-7-stigmastenol in different oil seed crops.
4. Influence of Extraction and Refining Processes
A study by Essid et al. (2014) investigated the effects of refining and processing systems on the sterol compositions of pomace-olive oils, particularly focusing on Δ-7-stigmastenol. This research is significant for understanding how different processing methods affect the composition of sterols in olive oil.
Properties
Molecular Formula |
C29H50O |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23?,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
YSKVBPGQYRAUQO-MNMXQYNKSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.